Methyl 3-bromo-8-methoxyquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-8-methoxyquinoline-6-carboxylate is a quinoline derivative with the molecular formula C12H10BrNO3. This compound is part of the quinoline family, known for its diverse applications in medicinal chemistry and organic synthesis. Quinoline derivatives are often studied for their biological activities and potential therapeutic uses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-8-methoxyquinoline-6-carboxylate typically involves the bromination of a quinoline precursor followed by esterification. One common method includes the bromination of 8-methoxyquinoline-6-carboxylic acid using bromine or a brominating agent in the presence of a catalyst. The resulting bromo derivative is then esterified with methanol in the presence of an acid catalyst to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroquinolines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
- Substituted quinoline derivatives
- Quinoline N-oxides
- Tetrahydroquinolines
- 8-methoxyquinoline-6-carboxylic acid
Scientific Research Applications
Methyl 3-bromo-8-methoxyquinoline-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-bromo-8-methoxyquinoline-6-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine and methoxy groups can influence the compound’s binding affinity and specificity for these targets. The quinoline ring system is known to intercalate with DNA, potentially disrupting cellular processes .
Comparison with Similar Compounds
4-Bromo-6-methoxyquinoline: Similar structure but with the bromine atom at a different position.
3-Bromo-4-chloro-6-methoxyquinoline: Contains an additional chlorine atom.
4-Bromo-7-methoxyquinoline: Similar structure but with the methoxy group at a different position.
Uniqueness: Methyl 3-bromo-8-methoxyquinoline-6-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C12H10BrNO3 |
---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
methyl 3-bromo-8-methoxyquinoline-6-carboxylate |
InChI |
InChI=1S/C12H10BrNO3/c1-16-10-5-8(12(15)17-2)3-7-4-9(13)6-14-11(7)10/h3-6H,1-2H3 |
InChI Key |
DDLYMHWYIWRUNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)OC)C=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.